REACTION_CXSMILES
|
[Li+].[BH4-].C[O:4][C:5](=O)[CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=1.CO>C(OCC)C>[C:16]([C:13]1[CH:14]=[CH:15][C:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[CH:11][CH:12]=1)#[N:17] |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
4-(4-cyanophenoxy)butyric acid methyl ester
|
Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
|
COC(CCCOC1=CC=C(C=C1)C#N)=O
|
Name
|
|
Quantity
|
2.87 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
158 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ether phase was collected
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with diethyl ether (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OCCCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.8 mmol | |
AMOUNT: MASS | 3.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |